

CAS number for 5-Bromothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromothiazole-4-carboxylic acid

Cat. No.: B009547

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromothiazole-4-carboxylic acid**

Introduction

5-Bromothiazole-4-carboxylic acid, identified by the CAS number 103878-58-6, is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science.^{[1][2]} The thiazole ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals, underscoring the importance of its derivatives as versatile building blocks in drug discovery.^[3] The presence of both a carboxylic acid and a bromine atom on the thiazole nucleus provides two distinct reactive sites, enabling a wide array of chemical modifications. This guide offers a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for **5-Bromothiazole-4-carboxylic acid**, tailored for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of **5-Bromothiazole-4-carboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	103878-58-6	[1] [4]
Molecular Formula	C4H2BrNO2S	[4] [5]
Molecular Weight	208.03 g/mol	[4] [5] [6]
Appearance	Solid	[5]
Purity	Typically ≥95%	[5]
InChI Key	AZYQIQWMHMYDPO- UHFFFAOYSA-N	[5]
Storage	Room temperature, in a dry, cool, and well-ventilated place.	[7] [7]

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[\[3\]](#) While a specific, detailed protocol for the direct synthesis of **5-Bromothiazole-4-carboxylic acid** is not extensively documented in a single source, a plausible and logical synthetic route can be devised from commercially available starting materials. This multi-step process would likely involve the formation of the thiazole ring, followed by selective bromination.

Proposed Synthetic Workflow

A logical synthetic approach would begin with the Hantzsch synthesis to form a thiazole-4-carboxylic ester, followed by bromination and subsequent hydrolysis to yield the final product.

Step 1: Hantzsch Thiazole Synthesis

Ethyl 2-chloroacetoacetate + Thioformamide

Cyclocondensation

Ethyl 4-thiazolecarboxylate

Step 2: Electrophilic Bromination

Ethyl 4-thiazolecarboxylate

N-Bromosuccinimide (NBS) / AIBN

Ethyl 5-bromo-4-thiazolecarboxylate

Step 3: Ester Hydrolysis

Ethyl 5-bromo-4-thiazolecarboxylate

NaOH (aq), then H⁺ workup

5-Bromothiazole-4-carboxylic acid

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Bromothiazole-4-carboxylic acid**.

Detailed Experimental Protocol (Hypothetical)

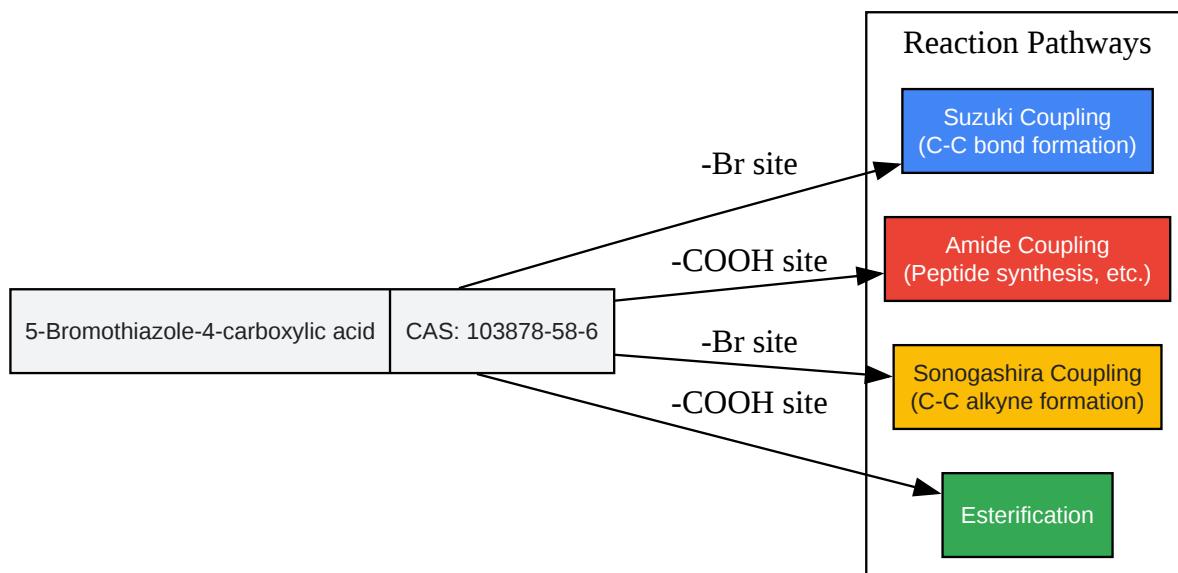
Step 1: Synthesis of Ethyl 4-thiazolecarboxylate

- To a stirred solution of thioformamide in ethanol, add an equimolar amount of ethyl 2-chloroacetacetate dropwise at room temperature.
- Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield ethyl 4-thiazolecarboxylate.
 - Causality: The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring. The reaction proceeds via a cyclocondensation mechanism between an α -halocarbonyl compound and a thioamide.

Step 2: Synthesis of Ethyl 5-bromo-4-thiazolecarboxylate

- Dissolve ethyl 4-thiazolecarboxylate in a suitable solvent such as carbon tetrachloride or acetonitrile.
- Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN).
- Reflux the mixture under an inert atmosphere for 2-4 hours. The C5 position of the thiazole ring is susceptible to electrophilic substitution.
- Monitor the reaction by TLC. After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.
- Purify the resulting crude ester by column chromatography.
 - Causality: The electron-rich nature of the thiazole ring allows for electrophilic aromatic substitution. Bromination with NBS is a standard method for introducing a bromine atom onto such heterocyclic systems. The C5 position is generally the most reactive site for electrophilic attack in 4-substituted thiazoles.

Step 3: Hydrolysis to **5-Bromothiazole-4-carboxylic acid**


- Dissolve the purified ethyl 5-bromo-4-thiazolecarboxylate in a mixture of ethanol and water.
- Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours.
- Cool the reaction mixture and acidify to a pH of approximately 2-3 with dilute hydrochloric acid, which will precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **5-Bromothiazole-4-carboxylic acid**.
 - Causality: Basic hydrolysis of the ester to the corresponding carboxylate salt, followed by acidic workup, is a standard and high-yielding method to obtain the final carboxylic acid product.

Key Applications in Research and Drug Development

Halogenated thiazoles are invaluable intermediates in organic synthesis.^[3] The bromine atom in **5-Bromothiazole-4-carboxylic acid** serves as a versatile synthetic handle for various cross-coupling reactions, while the carboxylic acid moiety can be used for amide bond formation or as a bioisostere for other functional groups.

Versatile Synthetic Building Block

The dual functionality of this molecule allows for sequential or orthogonal chemical modifications, making it a powerful building block for creating complex molecular architectures.

[Click to download full resolution via product page](#)

Caption: Reactivity of **5-Bromothiazole-4-carboxylic acid** as a synthetic hub.

- **Cross-Coupling Reactions:** The bromo-substituent at the 5-position is well-suited for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.^[3] This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl groups, respectively, enabling the rapid generation of diverse chemical libraries for screening.
- **Amide Bond Formation:** The carboxylic acid group is readily converted to amides using standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction in medicinal chemistry for linking molecular fragments and for creating peptidomimetics.
- **Scaffold for Bioactive Molecules:** The thiazole-4-carboxylic acid scaffold itself has been identified as a promising core for the development of novel inhibitors for enzymes such as xanthine oxidase, which is a target for the treatment of gout and hyperuricemia.^[8] Carboxylic acid-substituted isothiazoles, a related class of compounds, have shown anti-HIV, hypolipidemic, and anti-inflammatory activities.^[9]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

- Hazard Identification: **5-Bromothiazole-4-carboxylic acid** is classified as an irritant. It may cause skin, eye, and respiratory irritation.[10][11]
- Precautionary Statements:
 - Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7][11][12] Wear protective gloves, protective clothing, eye protection, and face protection.[7][12]
 - Response:
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
 - IF ON SKIN: Wash with plenty of soap and water.[7][11] If skin irritation occurs, get medical advice/attention.[7][12]
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][11]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storing in a freezer.[7] It should be kept away from strong oxidizing agents and strong acids.[7]

Conclusion

5-Bromothiazole-4-carboxylic acid is a valuable and versatile heterocyclic building block for chemical synthesis and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecules and chemical libraries. A solid understanding of its properties, synthesis, and safe handling procedures is essential for researchers looking to leverage this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 5-Bromothiazole-4-carboxylic acid | 103878-58-6 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-BROMOTHIAZOLE-4-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 6. 5-Bromothiazole-2-carboxylic acid | C4H2BrNO2S | CID 45480406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [CAS number for 5-Bromothiazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b009547#cas-number-for-5-bromothiazole-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com